molecular formula C7H11Br2N3 B6344548 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole CAS No. 1240571-02-1

3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole

Cat. No.: B6344548
CAS No.: 1240571-02-1
M. Wt: 296.99 g/mol
InChI Key: UDJVBQCZXFIUFT-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two bromine atoms at positions 3 and 5, and a 3-methylbutyl group at position 1 of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the bromination of 1-(3-methylbutyl)-1H-1,2,4-triazole using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of a solvent like dichloromethane . The reaction typically proceeds under mild conditions and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents may be optimized to ensure environmental sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino derivatives, while oxidation may produce corresponding oxides.

Scientific Research Applications

3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atoms and the triazole ring play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-1H-1,2,4-triazole: Lacks the 3-methylbutyl group.

    1-(3-methylbutyl)-1H-1,2,4-triazole: Lacks the bromine atoms.

    3,5-Dichloro-1-(3-methylbutyl)-1H-1,2,4-triazole: Contains chlorine atoms instead of bromine.

Uniqueness

3,5-Dibromo-1-(3-methylbutyl)-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the 3-methylbutyl group, which confer specific chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with similar compounds lacking these features.

Properties

IUPAC Name

3,5-dibromo-1-(3-methylbutyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br2N3/c1-5(2)3-4-12-7(9)10-6(8)11-12/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJVBQCZXFIUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NC(=N1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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